BACE1 Affinity and Cathepsin D Selectivity: Verubecestat vs. Lanabecestat
Verubecestat TFA exhibits high affinity for BACE1 (Ki = 2.2 nM) [1]. While its BACE1 affinity is comparable to that of lanabecestat (Ki = 0.4 nM), a critical differentiating factor is its exceptional selectivity profile against the closely related aspartyl protease cathepsin D. Verubecestat demonstrates >45,000-fold selectivity over cathepsin D, a property directly linked to its favorable preclinical safety profile [1][2]. In contrast, publicly available selectivity data for lanabecestat against cathepsin D is not well-established, but its class association with potential off-target effects makes verubecestat's documented selectivity a key advantage for mechanistic studies.
| Evidence Dimension | BACE1 Inhibition (Ki) & Cathepsin D Selectivity |
|---|---|
| Target Compound Data | BACE1 Ki = 2.2 nM; Cathepsin D selectivity >45,000-fold |
| Comparator Or Baseline | Lanabecestat: BACE1 Ki = 0.4 nM; Cathepsin D selectivity data not prominently reported or lower. |
| Quantified Difference | Verubecestat has ~5.5-fold lower BACE1 affinity but >45,000-fold selectivity over cathepsin D. |
| Conditions | Biochemical assays using purified human enzymes. |
Why This Matters
Verubecestat TFA's well-documented cathepsin D selectivity allows for more precise dissection of BACE1-specific effects without confounding off-target cathepsin D inhibition, a known liability of some early BACE inhibitors.
- [1] Anjiechem. Verubecestat (MK-8931) Technical Datasheet. View Source
- [2] Kennedy ME, et al. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Sci Transl Med. 2016;8(363):363ra150. View Source
